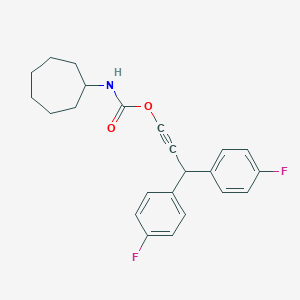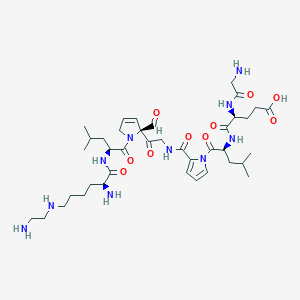![molecular formula C24H44BrN3O B034390 3-[(4-aminobenzoyl)amino]propyl-dodecyl-dimethylazanium bromide CAS No. 102571-25-5](/img/structure/B34390.png)
3-[(4-aminobenzoyl)amino]propyl-dodecyl-dimethylazanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AMMONIUM, DIMETHYLDODECYL(3-(p-AMINOBENZAMIDO)PROPYL)-, BROMIDE: is a quaternary ammonium compound with the molecular formula C24H44BrN3O. It is known for its surfactant properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AMMONIUM, DIMETHYLDODECYL(3-(p-AMINOBENZAMIDO)PROPYL)-, BROMIDE typically involves the following steps:
Formation of the Amide Bond: The initial step involves the reaction of p-aminobenzoic acid with 3-aminopropylamine to form the amide bond.
Quaternization: The resulting amide is then reacted with dodecyl bromide in the presence of a base to form the quaternary ammonium compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and amide groups.
Reduction: Reduction reactions can occur, especially at the amide bond, leading to the formation of amines.
Substitution: The bromide ion can be substituted with other anions through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the amide and amine groups.
Reduction: Amines and other reduced forms of the compound.
Substitution: Compounds with different anions replacing the bromide ion.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a surfactant and emulsifying agent. It helps in the formation of micelles and can be used in various chemical reactions to stabilize emulsions.
Biology
In biological research, it is used as a detergent to solubilize proteins and lipids. It is particularly useful in the extraction and purification of membrane proteins.
Medicine
Industry
In the industrial sector, it is used in the formulation of cleaning agents, disinfectants, and personal care products due to its surfactant properties.
Wirkmechanismus
The mechanism of action of AMMONIUM, DIMETHYLDODECYL(3-(p-AMINOBENZAMIDO)PROPYL)-, BROMIDE involves its ability to interact with lipid membranes. The quaternary ammonium group interacts with the negatively charged lipid bilayer, disrupting the membrane structure and leading to solubilization of membrane components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetyltrimethylammonium Bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Dodecyltrimethylammonium Bromide (DTAB): Similar in structure but lacks the amide group.
Benzalkonium Chloride: A quaternary ammonium compound used as a disinfectant and antiseptic.
Uniqueness
AMMONIUM, DIMETHYLDODECYL(3-(p-AMINOBENZAMIDO)PROPYL)-, BROMIDE is unique due to the presence of the amide group, which provides additional functional properties such as the ability to form hydrogen bonds and interact with biological molecules in a more specific manner compared to other quaternary ammonium compounds.
Eigenschaften
CAS-Nummer |
102571-25-5 |
|---|---|
Molekularformel |
C24H44BrN3O |
Molekulargewicht |
470.5 g/mol |
IUPAC-Name |
3-[(4-aminobenzoyl)amino]propyl-dodecyl-dimethylazanium;bromide |
InChI |
InChI=1S/C24H43N3O.BrH/c1-4-5-6-7-8-9-10-11-12-13-20-27(2,3)21-14-19-26-24(28)22-15-17-23(25)18-16-22;/h15-18H,4-14,19-21H2,1-3H3,(H2-,25,26,28);1H |
InChI-Schlüssel |
LCMNZUVKTRQDSF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC[N+](C)(C)CCCNC(=O)C1=CC=C(C=C1)N.[Br-] |
Kanonische SMILES |
CCCCCCCCCCCC[N+](C)(C)CCCNC(=O)C1=CC=C(C=C1)N.[Br-] |
Synonyme |
3-[(4-aminobenzoyl)amino]propyl-dodecyl-dimethyl-azanium bromide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


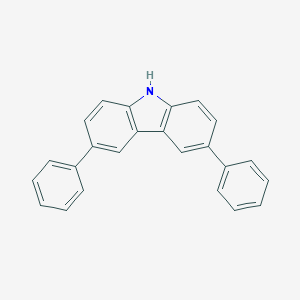
![2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[methoxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B34308.png)
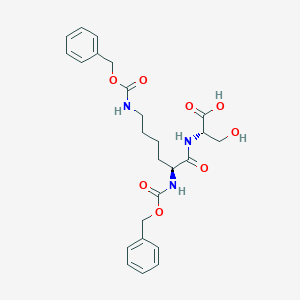
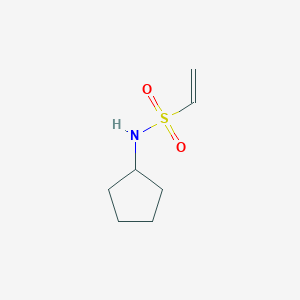
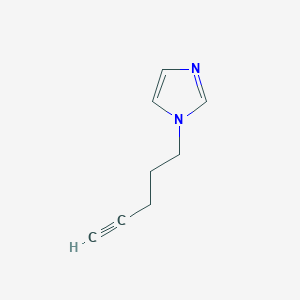
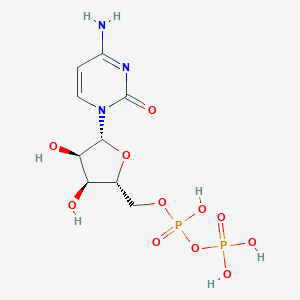
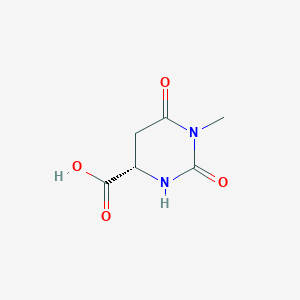
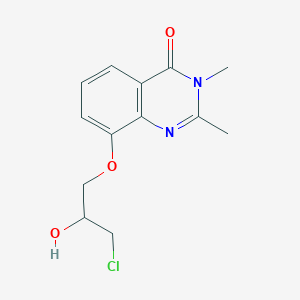
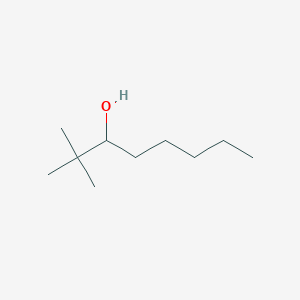
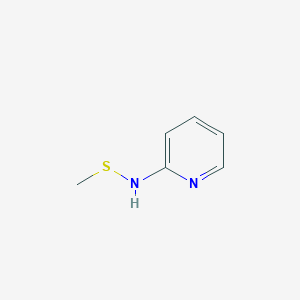

![2-[Bis(2-chloroethyl)amino]acetaldehyde](/img/structure/B34328.png)
